molecular formula C8H8BrClN2 B1519668 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 957035-22-2

6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1519668
CAS No.: 957035-22-2
M. Wt: 247.52 g/mol
InChI Key: NWHXUPVFXOXFRQ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 6-bromo-7-methylimidazo[1,2-a]pyridine hydrochloride adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Key components of the nomenclature include:

  • Imidazo[1,2-a]pyridine : A bicyclic system where an imidazole ring (positions 1 and 2) is fused to a pyridine ring (position a).
  • Substituents : A bromine atom at position 6 and a methyl group at position 7 of the fused ring system.
  • Hydrochloride : Indicates the compound exists as a salt formed with hydrochloric acid.

The canonical SMILES representation CC1=CC2=NC=CN2C=C1Br.Cl and InChIKey NWHXUPVFXOXFRQ-UHFFFAOYSA-N further validate the structural identity.

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₈H₈BrClN₂ (molecular weight: 247.52 g/mol) reflects the incorporation of bromine and chlorine atoms alongside the heterocyclic core. Structural isomerism arises from:

  • Positional Isomerism : Variations in bromine and methyl group placement (e.g., 7-bromo-6-methylimidazo[1,2-a]pyridine).
  • Tautomerism : Potential proton shifts within the imidazole ring, though the aromatic stability minimizes such forms.

Table 1 compares key structural parameters with related derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions
6-Bromo-7-methylimidazo[1,2-a]pyridine C₈H₇BrN₂ 211.06 6-Br, 7-CH₃
6-Bromoimidazo[1,2-a]pyridine C₇H₅BrN₂ 197.03 6-Br
6-Bromo-8-methylimidazo[1,2-a]pyridine C₈H₇BrN₂ 211.06 6-Br, 8-CH₃
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid C₉H₇BrN₂O₂ 255.07 6-Br, 7-CH₃, 2-COOH

Data derived from PubChem, ChemSpider, and synthetic studies.

Comparative Analysis with Related Imidazopyridine Derivatives

The compound’s pharmacological and physicochemical properties are influenced by its substitution pattern:

  • Electron-Withdrawing Bromine : Enhances electrophilic reactivity at position 6, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Methyl Group at Position 7 : Introduces steric hindrance, altering binding affinity in biological systems compared to unmethylated analogs like 6-bromoimidazo[1,2-a]pyridine.
  • Hydrochloride Salt Form : Improves solubility and crystallinity relative to the free base, critical for formulation stability.

Notable derivatives include:

  • Zolpidem : A hypnotic agent with a 2-methyl-6-(4-methylphenyl)imidazo[1,2-a]pyridine core, highlighting the scaffold’s therapeutic relevance.
  • Antiviral Imidazopyridines : Derivatives with halogen and alkyl groups exhibit nanomolar inhibition of viral fusion proteins.

Table 2 summarizes synthetic routes and applications of select analogs:

Derivative Synthetic Method Key Application
6-Bromo-7-methylimidazo[1,2-a]pyridine Cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde Intermediate for kinase inhibitors
6-Bromoimidazo[1,2-a]pyridin-8-amine Pd-catalyzed amination CDK2 inhibition
3-(tert-Butylamino)imidazo[1,2-a]pyridine Groebke-Blackburn-Bienaymé reaction TADF emitters

Data from patents, crystallographic studies, and materials science research.

Structural and Spectroscopic Characterization

  • X-ray Crystallography : Confirms planar geometry with N–H⋯Cl hydrogen bonds in the hydrochloride form.
  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 7.65 (s, 1H, H-5), 7.28 (m, 2H, H-3 and H-8), and 2.45 (s, 3H, CH₃).
    • ¹³C NMR : Peaks at δ 145.2 (C-6), 128.9 (C-7), and 21.4 (CH₃).
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 247.52 [M+H]⁺.

Properties

IUPAC Name

6-bromo-7-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c1-6-4-8-10-2-3-11(8)5-7(6)9;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHXUPVFXOXFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656888
Record name 6-Bromo-7-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957035-22-2
Record name 6-Bromo-7-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (CAS No. 957035-22-2) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various pathogens and its implications in cancer treatment. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyDetails
Molecular FormulaC₈H₈BrClN₂
Molecular Weight247.52 g/mol
CAS Number957035-22-2
Purity SpecificationNot specified
Storage ConditionsInert atmosphere, Room Temperature

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within microbial cells and cancerous tissues. Research indicates that this compound exhibits:

  • Antimycobacterial Activity : It has been shown to inhibit the growth of Mycobacterium tuberculosis (Mtb) and other mycobacterial species. The minimum inhibitory concentration (MIC) values for related imidazo[1,2-a]pyridine compounds have been reported as low as 0.03 to 0.4 μM against Mtb strains, indicating strong antibacterial properties .
  • Anticancer Properties : Studies have highlighted its potential in cancer therapy, demonstrating moderate to high cytotoxicity against various cancer cell lines such as HCT-116 and HeLa. The IC50 values for related compounds suggest that bromine substitution at specific positions enhances anticancer activity while maintaining low toxicity against normal cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the imidazo[1,2-a]pyridine scaffold significantly affect biological activity:

  • Bromine Substitution : The presence of bromine at the C-6 or C-7 position is crucial for maintaining potent antimicrobial activity. For instance, compounds with bromo substituents showed approximately 50% inhibition in growth assays .
  • Methyl Groups : The addition of methyl groups at specific sites also influences the potency against both bacterial and cancer cell lines. For example, the 7-methyl derivative demonstrated enhanced activity compared to its unsubstituted analogs .

Case Studies

  • Antitubercular Activity : A high-throughput screening study identified several imidazo[1,2-a]pyridine derivatives with promising anti-TB activity. Among these, compounds structurally similar to this compound exhibited MIC values below 0.1 μM against drug-resistant strains of Mtb .
  • Cytotoxicity Assessment : In vitro assays conducted on various human cell lines indicated that while some derivatives showed significant anticancer activity (IC50 < 10 μM), they remained non-toxic to normal cells (IC50 > 100 μM), suggesting a favorable therapeutic window for clinical applications .
  • Mechanistic Studies : Investigations into the mechanism revealed that these compounds selectively target mycobacterial electron transport chains without affecting mitochondrial functions in human cells, highlighting their specificity and potential for reduced side effects .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds derived from this class have shown promising minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains . The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine core can enhance antimicrobial properties significantly.

Cytotoxicity and Cancer Research:
6-Bromo-7-methylimidazo[1,2-a]pyridine has been investigated for its potential anticancer properties. Research indicates that derivatives may exhibit cytotoxic activity against various cancer cell lines such as HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cells. The mechanism often involves inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Synthetic Applications

Synthesis of Novel Compounds:
The compound serves as a precursor in the synthesis of various biologically active molecules. Its role in synthesizing pyrido[1,2-a]benzimidazoles has been emphasized due to their relevance in medicinal chemistry . Additionally, methodologies such as metal-free direct synthesis have emerged as efficient routes for producing imidazo[1,2-a]pyridines, showcasing the compound's versatility in synthetic applications .

Environmental Considerations:
The use of ionic liquids in the synthesis of imidazo[1,2-a]pyridine derivatives has been explored as an environmentally friendly approach that offers good yields while allowing for solvent reuse. This method aligns with green chemistry principles by minimizing waste and enhancing reaction efficiency.

Case Study 1: Anti-TB Activity

A recent study evaluated several imidazo[1,2-a]pyridine derivatives for their anti-TB activity. Among these, compounds modified from the original structure exhibited MIC values as low as 0.004 μM against replicating Mtb strains. The study also demonstrated significant reductions in bacterial load in mouse models treated with these compounds over four weeks, indicating their potential for further clinical development .

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of 6-Bromo-7-methylimidazo[1,2-a]pyridine derivatives on different cancer cell lines. The results showed that certain modifications led to enhanced selectivity and potency against cancer cells while maintaining low toxicity levels towards normal cells. This highlights the compound's therapeutic potential in oncology research .

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The 6-bromo-7-methyl derivative (target compound) exhibits distinct electronic and steric effects compared to analogs like 8-bromo-5-methyl or 3-bromo-6-methyl derivatives. Bromine at the 6-position may enhance electrophilic reactivity, while methyl groups influence lipophilicity . The 8-amino substituent in 6-bromoimidazo[1,2-a]pyridin-8-amine facilitates hydrogen bonding, critical for interactions with biological targets like CDK2 .

Biological Activity: While direct cytotoxicity data for 6-bromo-7-methylimidazo[1,2-a]pyridine HCl are unavailable, structurally related imidazopyridines show activity in MTT assays. The 3-bromo-6-chloro analog’s dual halogenation may improve binding to hydrophobic enzyme pockets, though its safety profile remains uncharacterized .

Synthetic Routes: Brominated imidazopyridines are commonly synthesized via cyclization reactions. For instance, 6-bromoimidazo[1,2-a]pyridin-8-amine is prepared from 5-bromo-2,3-diaminopyridine and chloroacetaldehyde under reflux conditions . The target compound’s hydrochloride salt form enhances stability, a feature shared with other halogenated derivatives .

Physicochemical Properties :

  • The absence of boiling point data for 6-bromo-7-methylimidazo[1,2-a]pyridine HCl contrasts with crystallographic data available for 6-bromoimidazo[1,2-a]pyridin-8-amine, which forms planar molecules with N–H⋯N hydrogen bonds .

Preparation Methods

Synthetic Routes and Preparation Methods

Several synthetic routes are reported for 6-Bromo-7-methylimidazo[1,2-a]pyridine and its hydrochloride salt, involving different starting materials and reaction mechanisms.

Method 1: Cyclization of 2-Amino-5-bromopyridine with Chloroacetaldehyde (Adapted for 7-methyl derivative)

A closely related method for synthesizing 6-bromoimidazo[1,2-a]pyridine involves the reaction of 2-amino-5-bromopyridine with a 40% aqueous chloroacetaldehyde solution in the presence of an alkali base under mild conditions (25–50 °C) for 2 to 24 hours. This method features:

  • Reagents : 2-amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution, alkali (sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate).
  • Solvents : Water, ethanol, methanol, or Virahol (a solvent).
  • Reaction Conditions : Mild temperature (25–50 °C), reaction time 2–24 hours.
  • Workup : Concentration, ethyl acetate extraction, water washing, drying over anhydrous sodium sulfate, rotary evaporation.
  • Purification : Recrystallization from ethyl acetate/normal hexane (1:1 v/v).

This method yields high-purity product with stable quality and is suitable for both laboratory and industrial scale synthesis.

Example Experimental Data:

Parameter Value
2-amino-5-bromopyridine 51.9 g (300 mmol)
40% chloroacetaldehyde 70.7 g (360 mmol)
Sodium bicarbonate 30.2 g (360 mmol)
Solvent Ethanol 66.9 g
Temperature 55 °C
Reaction time 5 hours
Yield 72.0%
Product form Off-white crystals
Melting point 76.5 – 78.0 °C

Notes: The reaction proceeds smoothly with gentle conditions, and the product purity is confirmed by NMR.

Method 2: Nucleophilic Substitution and Oxidation Routes

For the specific 7-methyl derivative, synthetic routes include:

  • Nucleophilic Substitution : Treating 2,6-dimethylpyridine with hydrogen bromide in the presence of Lewis acid catalysts such as aluminum chloride or ferric chloride. This exothermic reaction requires careful temperature control to avoid side reactions.

  • Reductive Michael Addition : Using crotonyl bromide as a reactive intermediate, which undergoes Michael addition with 2,6-dimethylpyridine in the presence of a strong base (e.g., sodium hydroxide), followed by reduction to yield the target compound.

  • Carbonylation : Reacting carbonyl compounds (benzaldehyde or acetaldehyde) with 2,6-dimethylpyridine under palladium catalyst in an inert atmosphere, requiring strict control to prevent unwanted side reactions.

These methods are chosen based on desired yield, purity, and cost considerations.

Method Key Reagents/Conditions Advantages Challenges
Nucleophilic Substitution 2,6-dimethylpyridine, HBr, AlCl3 or FeCl3 Well-established, direct Exothermic, requires control
Reductive Michael Addition Crotonyl bromide, NaOH, reduction step High selectivity Multi-step, sensitive reagents
Carbonylation Carbonyl compound, Pd/BaSO4 catalyst, inert atm Versatile, high purity Requires inert atmosphere

These routes provide flexibility for industrial synthesis depending on available resources and scale.

Precursor Preparation: 6-Bromo-2-methylpyridine

An important precursor for the synthesis of 6-bromo-7-methylimidazo[1,2-a]pyridine is 6-bromo-2-methylpyridine , prepared via:

This precursor synthesis achieves high yield (~91-92%) and purity (>99%) and is suitable for scale-up.

Step Conditions/Details Yield (%) Purity (%)
Bromination HBr, Br2, -20 to 0 °C 91-92 >99
Diazotization NaNO2 aqueous, 0-15 °C
Extraction & Purification DCM or ethyl acetate, drying, distillation

This precursor is then used for further transformations to the target imidazo compound.

Purification and Characterization

  • Purification typically involves recrystallization from mixed solvents such as ethyl acetate and n-hexane (1:1 ratio by volume).
  • Drying agents like anhydrous sodium sulfate are used to remove residual water.
  • Characterization includes melting point determination and NMR spectroscopy to confirm structure and purity.

Summary Table of Key Preparation Parameters

Parameter Method 1 (Cyclization) Method 2 (Nucleophilic Substitution) Precursor Synthesis (6-bromo-2-methylpyridine)
Starting Material 2-amino-5-bromopyridine 2,6-dimethylpyridine 2-amino-6-methylpyridine
Key Reagents 40% chloroacetaldehyde, alkali HBr, Lewis acid catalyst HBr, Br2, NaNO2
Solvent Ethanol, water Not specified DCM, ethyl acetate
Temperature Range 25–55 °C Low temperature control required -20 to 0 °C
Reaction Time 2–24 hours Minutes to hours (exothermic) 1–3 hours
Yield ~72% Variable ~91-92%
Purification Recrystallization (ethyl acetate/n-hexane) Extraction, distillation Extraction, distillation
Product Purity High (>99%) High High (>99%)

Q & A

Q. What are the optimal synthetic routes for 6-bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and cyclization of precursor imidazo[1,2-a]pyridine derivatives. For bromination, reagents like N-bromosuccinimide (NBS) in dichloromethane under inert atmospheres (0–50°C) are effective, yielding ~76% purity after column chromatography . Cyclization may require Pd/C or Cu(I) iodide catalysts in DMF or THF, with yields dependent on stoichiometric ratios of methylating agents (e.g., methyl iodide). Post-synthesis, hydrochloride salt formation is achieved via HCl gas or aqueous HCl .
  • Key Data :
StepReagents/ConditionsYieldPurity
BrominationNBS, DCM, 25°C, 2h76%>95% (HPLC)
CyclizationPd/C, DMF, 50°C65%>90% (NMR)

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., methyl at C7, bromine at C6) and HRMS for molecular weight verification. For crystalline forms, X-ray diffraction resolves regiochemistry. HPLC (C18 column, MeOH:H2O mobile phase) assesses purity (>98% required for biological assays) .

Q. What solvents and storage conditions are recommended for maintaining stability?

  • Methodological Answer : The hydrochloride salt is hygroscopic; store at -20°C in anhydrous DMSO or ethanol. Prepare stock solutions (10 mM) in DMSO, aliquot to avoid freeze-thaw cycles, and confirm stability via UV-Vis (λmax ~270 nm) over 1 month .

Advanced Research Questions

Q. How does the bromine substituent at C6 influence bioactivity compared to chloro or fluoro analogs?

  • Methodological Answer : Bromine’s larger atomic radius enhances electrophilic reactivity and target binding affinity . In comparative assays:
CompoundIC50 (μM) vs. Cancer Cell LineLogP
6-Bromo-7-methyl0.452.8
6-Chloro-7-methyl1.22.5
6-Fluoro-7-methyl3.12.3
Bromine’s higher lipophilicity (LogP) correlates with improved membrane permeability and cytotoxicity . Use docking simulations (AutoDock Vina) to map halogen bonding with kinase targets like EGFR .

Q. How can computational methods optimize reaction pathways for scaled synthesis?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., bromine radical formation). Pair with high-throughput screening (HTS) to test solvent/catalyst combinations. For example, ICReDD’s workflow reduced optimization time by 40% via quantum mechanical calculations and machine learning .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
  • Use ATP-based luminescence for cytotoxicity (vs. MTT, which may interfere with bromide ions).
  • Validate target engagement via SPR or ITC to measure binding constants (KD).
  • Cross-reference with genetic knockdown models (e.g., CRISPR-Cas9) to confirm on-target effects .

Q. What advanced spectroscopic techniques characterize degradation products under oxidative stress?

  • Methodological Answer : Expose the compound to H2O2 or liver microsomes, then analyze via LC-QTOF-MS/MS to identify debrominated or N-oxide byproducts. EPR spectroscopy detects radical intermediates formed during oxidation .

Methodological Notes

  • Ethical Compliance : Adhere to safety protocols for halogenated compounds (e.g., fume hood use, waste disposal per EPA guidelines) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 2
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6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride

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